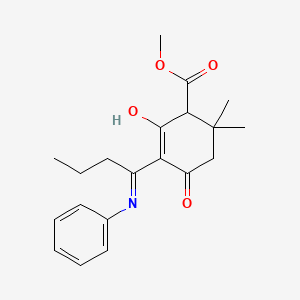![molecular formula C16H20N4O4S B3722479 BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B3722479.png)
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Übersicht
Beschreibung
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a benzoate ester, and a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzoate ester and the butyl group through esterification and alkylation reactions, respectively. Common reagents used in these reactions include acyl chlorides, alcohols, and bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets within biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole-containing molecules such as:
- 1,2,4-Triazole
- 5-Amino-1,2,4-triazole
- Benzotriazole
Uniqueness
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl ester and benzoate moieties differentiate it from other triazole derivatives, potentially leading to unique applications and activities.
Eigenschaften
IUPAC Name |
butyl 4-[[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylsulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-2-3-8-24-15(22)11-4-6-12(7-5-11)17-14(21)10-25-9-13-18-16(23)20-19-13/h4-7H,2-3,8-10H2,1H3,(H,17,21)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHTJLVSYCBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=NNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-bromopyridin-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3722398.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3722410.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B3722427.png)
![(NE)-N-[(2Z)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3722434.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B3722441.png)
![2-[2-(4-Ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3722446.png)
![N-{1-[3-(methoxycarbonyl)-4,4-dimethyl-2,6-dioxocyclohexylidene]butyl}glycine](/img/structure/B3722451.png)

![N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-METHOXYPHENYL)AMINO]METHYLIDENE]PROPANAMIDE](/img/structure/B3722462.png)
![METHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE](/img/structure/B3722474.png)
![N,N-diethyl-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722475.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3722491.png)

![BENZYL 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B3722501.png)
